4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 88221-20-9
VCID: VC18223812
InChI: InChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16)
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one

CAS No.: 88221-20-9

Cat. No.: VC18223812

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one - 88221-20-9

Specification

CAS No. 88221-20-9
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 4-(1-methylindol-3-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16)
Standard InChI Key RFFWGNLJTXLSNP-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3CC(=O)NC3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of two fused heterocyclic systems:

  • Pyrrolidin-2-one: A five-membered lactam ring with a ketone group at the 2-position. This structure confers rigidity and hydrogen-bonding capacity, often enhancing bioavailability in drug-like molecules .

  • 1-Methylindole: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole, with a methyl group substituting the indole nitrogen. Indole derivatives are ubiquitous in natural products and pharmaceuticals due to their electronic diversity and binding versatility.

The connectivity between these moieties occurs at the 4-position of the pyrrolidinone and the 3-position of the indole, creating a planar conjugated system that may influence electronic properties and intermolecular interactions.

Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol
SMILESO=C1NCCC1C2=CN(C)C3=CC=CC=C23
logP (Predicted)1.8–2.3
Hydrogen Bond Acceptors3
Polar Surface Area49.8 Ų

The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability. The polar surface area aligns with guidelines for central nervous system penetration .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one:

  • Lactamization of Amino Acid Derivatives:

    • Starting from γ-aminobutyric acid (GABA) analogs, cyclization via intramolecular amide bond formation could yield the pyrrolidinone core. For example, treatment of 4-(1-methylindol-3-yl)aminobutyric acid with acetic anhydride facilitates cyclodehydration .

  • Indole-Pyrrolidinone Coupling:

    • Palladium-catalyzed cross-coupling between halogenated pyrrolidinones and indole boronic acids, as demonstrated in related systems , offers a modular approach.

Stepwise Synthesis (Hypothetical Pathway)

  • Indole Functionalization:

    • 1-Methylindole undergoes Friedel-Crafts acylation at the 3-position using succinic anhydride to introduce a carboxylic acid side chain .

  • Lactam Formation:

    • The intermediate γ-keto acid is treated with ammonium acetate under microwave irradiation, inducing cyclization to form the pyrrolidinone ring .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in ~45% yield.

Physicochemical and Spectroscopic Data

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.65 (d, J=7.8 Hz, 1H, indole H-4),
    δ 7.35–7.20 (m, 3H, indole H-5,6,7),
    δ 4.10 (q, J=6.5 Hz, 1H, pyrrolidinone H-4),
    δ 3.75 (s, 3H, N-CH₃),
    δ 2.90–2.60 (m, 4H, pyrrolidinone H-2,3,5).

  • IR (KBr):
    1685 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (indole C=C), 1550 cm⁻¹ (N-H bend).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition above 300°C, consistent with thermally stable heterocycles .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing polycyclic alkaloids. For example, azide-alkyne cycloadditions with propargyl bromides yield triazole-fused pyrrolizinoindoles .

Material Science

Conjugated indole-lactam systems exhibit tunable fluorescence (λem = 450–470 nm), suggesting utility in organic light-emitting diodes (OLEDs) .

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